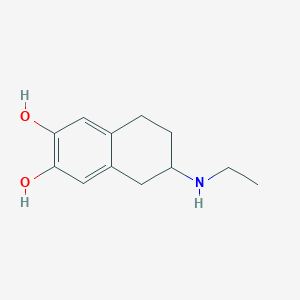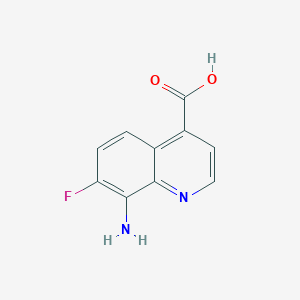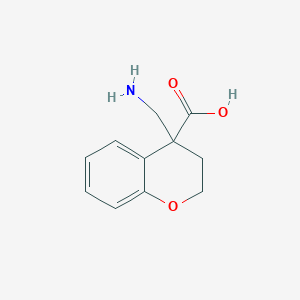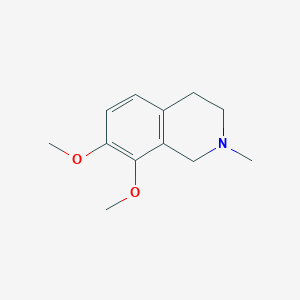![molecular formula C12H9NO3 B11893155 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 50779-79-8](/img/structure/B11893155.png)
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves the use of starting materials such as 2-aminobenzaldehyde and vinyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate (Cu(OAc)2) and 2,2’-bipyridine . The reaction is carried out at elevated temperatures, usually around 120°C, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds with different functional groups.
科学的研究の応用
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as a topoisomerase inhibitor, interfering with the enzymes that regulate DNA topology . This inhibition can lead to the disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells. Additionally, its antibacterial and antifungal properties are attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.
類似化合物との比較
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.
Quinoline and Quinolinium Iodide Derivatives: These compounds share the quinoline backbone and exhibit similar biological activities, such as anticancer and antibacterial properties.
Uniqueness
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific vinyl and dioxolo functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
50779-79-8 |
|---|---|
分子式 |
C12H9NO3 |
分子量 |
215.20 g/mol |
IUPAC名 |
7-ethenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-8-4-10-11(16-6-15-10)5-9(8)13-12(7)14/h2-5H,1,6H2,(H,13,14) |
InChIキー |
XXIGPVANIZBBCU-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC2=CC3=C(C=C2NC1=O)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)



![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)


